molecular formula C9H10N2O3 B1347126 2-(Pyridin-3-ylformamido)propanoic acid CAS No. 36724-74-0

2-(Pyridin-3-ylformamido)propanoic acid

Cat. No. B1347126
CAS RN: 36724-74-0
M. Wt: 194.19 g/mol
InChI Key: BXXVFSAYKXAKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Pyridin-3-ylformamido)propanoic acid” is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

The synthesis of “2-(Pyridin-3-ylformamido)propanoic acid” is not explicitly mentioned in the available resources. However, related compounds such as “3-Pyridinepropionic acid” are commonly used as ligands to make coordination polymers2.



Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-ylformamido)propanoic acid” consists of a pyridine ring attached to a propanoic acid moiety via a formamido linkage1. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(Pyridin-3-ylformamido)propanoic acid” are not detailed in the available resources. However, related compounds like “3-Pyridinepropionic acid” are known to participate in the preparation of new coordination polymers of Ag, Cu, and Zn2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-3-ylformamido)propanoic acid” are not explicitly mentioned in the available resources. However, related compounds like “3-Pyridinepropionic acid” have a melting point of 156-160 °C2.


Scientific Research Applications

  • Anti-Fibrosis Activity of Pyrimidine Derivatives

    • Field : Medicinal Chemistry
    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Method : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
  • Biological Production of Propionic Acid

    • Field : Biotechnology
    • Application : Propionic acid and its derivatives are considered “Generally Recognized As Safe” food additives and are generally used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications .
    • Method : Propionic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria .
    • Results : The cultivation of propionic acid-producing bacteria (PAB) in the presence of lactic acid bacteria (LAB) is a typical application for propionic acid production based on strong commensalism .

Safety And Hazards

The safety data sheet for “2-(Pyridin-3-ylformamido)propanoic acid” is not available in the resources. However, it’s important to handle all chemical substances with appropriate safety measures, including wearing protective clothing and eye protection.


Future Directions

The future directions for “2-(Pyridin-3-ylformamido)propanoic acid” are not explicitly mentioned in the available resources. However, related compounds have been studied for their potential applications in various fields, indicating that “2-(Pyridin-3-ylformamido)propanoic acid” may also have potential applications that could be explored in future research3.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, further research and experimentation would be necessary.


properties

IUPAC Name

2-(pyridine-3-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-3-2-4-10-5-7/h2-6H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXVFSAYKXAKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305862
Record name 2-(pyridin-3-ylformamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-ylformamido)propanoic acid

CAS RN

36724-74-0
Record name NSC172199
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(pyridin-3-ylformamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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